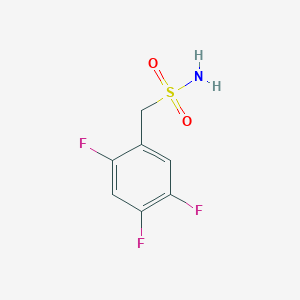

(2,4,5-Trifluorophenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C7H6F3NO2S |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

(2,4,5-trifluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H6F3NO2S/c8-5-2-7(10)6(9)1-4(5)3-14(11,12)13/h1-2H,3H2,(H2,11,12,13) |

InChI Key |

NDBWFKLJICGFFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trifluorophenyl)methanesulfonamide typically involves the reaction of 2,4,5-trifluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trifluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

(2,4,5-Trifluorophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4,5-Trifluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Bromine Substituents: Bromine in 4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide increases molecular weight (367.11 g/mol vs.

- Sulfonamide vs. Sulfonate Esters : Unlike sulfonate esters (e.g., 4-Methylphenyl trifluoromethanesulfonate), sulfonamides exhibit hydrogen-bonding capability via the -SO₂NH₂ group, enhancing interactions with biological targets .

- Agrochemical Applications : Triflusulfuron methyl ester (a sulfonylurea) relies on a triazine ring for herbicidal activity, whereas the target compound’s simpler structure may favor different mechanisms, such as enzyme inhibition via fluorine-induced electronic effects .

Physicochemical Properties

Fluorine substituents significantly influence properties:

- Lipophilicity: The 2,4,5-trifluorophenyl group increases logP compared to non-fluorinated analogs, improving membrane permeability.

- Acidity : Fluorine’s electron-withdrawing effect enhances the acidity of the sulfonamide proton (pKa ~8–10), critical for ionic interactions in drug-receptor binding .

- Thermal Stability : Fluorinated aryl sulfonamides generally exhibit higher thermal stability than alkyl sulfonamides due to aromatic ring rigidity .

Biological Activity

(2,4,5-Trifluorophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with an appropriate amine. The resulting sulfonamide is characterized by its trifluoromethyl substituents which enhance its biological activity through increased lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against multiple cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth:

- Inhibition of c-Met/VEGFR-2 Kinases : A related compound demonstrated IC50 values in the nanomolar range against A549 and MCF-7 cancer cell lines, indicating that modifications in the sulfonamide structure can lead to enhanced anticancer activity .

- Induction of Apoptosis : Some sulfonamides have been shown to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes such as carbonic anhydrase and autotaxin (ATX), which are implicated in cancer progression and metastasis .

- Modulation of Signaling Pathways : By affecting pathways like the HGF/c-Met signaling axis, these compounds can hinder tumor cell proliferation and invasion .

Case Studies

- Antiproliferative Activity : In vitro studies revealed that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's IC50 values were comparable to established anticancer agents.

- Mechanistic Insights : Research indicated that treatment with this sulfonamide led to a decrease in the expression of proteins associated with cell cycle progression and survival, confirming its role as a potential therapeutic agent against malignancies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound Name | Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | c-Met/VEGFR-2 | 0.98 - 1.28 | Inhibition of kinase activity |

| Related Sulfonamide | Autotaxin | 32 - 84 | Inhibition of enzymatic activity |

| Indole Sulfonamide | Carbonic Anhydrase IX | Not specified | Induction of apoptosis in breast cancer cells |

Q & A

Q. What are the primary synthetic pathways for (2,4,5-Trifluorophenyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves two stages: (1) Preparation of the sulfonyl chloride intermediate, and (2) reaction with ammonia or amines.

- Step 1 : Sulfonyl chloride formation: React (2,4,5-trifluorophenyl)methane with chlorosulfonic acid under controlled conditions. A related example is the synthesis of [4-(trifluoromethyl)phenyl]methanesulfonyl chloride, where the trifluoromethyl group is introduced via electrophilic substitution .

- Step 2 : Sulfonamide formation: Treat the sulfonyl chloride with aqueous ammonia or a primary amine. For example, in , a similar compound (tert-butyl carbamate derivative) was synthesized via condensation using a catalyst (Formula V), suggesting catalytic methods can enhance yield and selectivity .

- Purification : Column chromatography (as in ) or recrystallization is recommended for isolating high-purity products .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorine substitution patterns and NMR for structural elucidation.

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in phosphazene derivatives () .

- Chromatography : Thin-layer chromatography (TLC) or HPLC for monitoring reaction progress and purity assessment. highlights TLC for real-time monitoring during multi-day reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Selection : emphasizes the role of catalysts (e.g., Formula V) in facilitating condensation reactions. Screen transition-metal or organocatalysts to enhance sulfonamide formation .

- Solvent Effects : Use polar aprotic solvents like THF (as in ) to stabilize intermediates. achieved 3-day reactions at room temperature in THF with triethylamine as a base .

- Temperature Control : Lower temperatures (0–5°C) during sulfonyl chloride synthesis minimize side reactions, while room temperature suffices for amine coupling.

Q. How should researchers resolve contradictions in spectroscopic data for fluorinated sulfonamides?

- Methodological Answer :

- Cross-Validation : Combine NMR with mass spectrometry (HRMS) to confirm molecular weight and fluorine count. For example, in , trifluorophenylacetic acid derivatives were validated via multi-spectral analysis .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies in regiochemistry or stereochemistry.

- Crystallographic Data : Use X-ray structures (as in ) to resolve ambiguities in substitution patterns .

Q. What role does this compound play in pharmaceutical intermediates?

- Methodological Answer :

- Drug Precursors : The 2,4,5-trifluorophenyl moiety is a key pharmacophore in protease inhibitors and kinase modulators. highlights its structural analog (2,4,5-trifluorophenylacetic acid) as an intermediate in sitagliptin synthesis, a diabetes drug .

- Sulfonamide Bioactivity : Sulfonamide groups enhance binding to enzymatic active sites. Design analogs by modifying the methanesulfonamide group while retaining fluorine’s electron-withdrawing effects for improved metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.